molecular formula C11H9BrN2OS B8455200 8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-ylamine

8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-ylamine

Cat. No.: B8455200
M. Wt: 297.17 g/mol
InChI Key: MDHXDHBOOORKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulen-2-ylamine is a useful research compound. Its molecular formula is C11H9BrN2OS and its molecular weight is 297.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

8-bromo-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazol-2-amine

InChI

InChI=1S/C11H9BrN2OS/c12-6-1-2-7-8(5-6)15-4-3-9-10(7)14-11(13)16-9/h1-2,5H,3-4H2,(H2,13,14)

InChI Key

MDHXDHBOOORKTD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C3=C1SC(=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-bromo-4,5-dihydro-6-oxa-3-thia-1-aza-benzo[e]azulene-2-carboxylic acid (12.5 g, 38.3 mmol) in tert-butanol (250 mL) were added triethylamine (5.5 mL, 40 mmol) and diphenylphosphoryl-azide (8.6 mL, 40 mmol). The reaction mixture was stirred at 95° C. for 16 h, then allowed to cool down to RT, and concentrated in vacuo. The resultant residue was dissolved in ethyl acetate, washed successively with water, aqueous saturated sodium bicarbonate solution and brine, dried (MgSO4) and concentrated in vacuo. The resultant residue was dissolved in DCM (150 mL) and treated with trifluoroacetic acid (50 mL). The reaction mixture was stirred at RT for 3 h then concentrated in vacuo. The resulting residue was triturated with 20% ethyl acetate/cyclohexane and filtered to afford the title compound as an off-white solid (7.94 g, 70%). LCMS (Method A): RT=3.13 min, [M+H]+=297 and 299. 1H NMR (DMSO-d6): 8.01 (1H, d, J=8.6 Hz), 7.30-7.25 (1H, d, J=8.6, 2.1 Hz), 7.19 (1H, d, J=2.1 Hz), 4.27 (2H, t, J=5.1 Hz), 3.08 (2H, t, J=5.1 Hz).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

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